![molecular formula C25H17ClFN3O4 B2853347 N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-39-1](/img/no-structure.png)

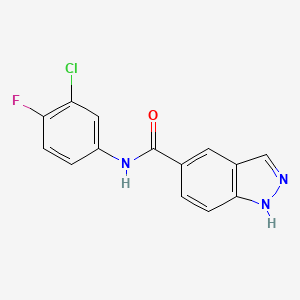

N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

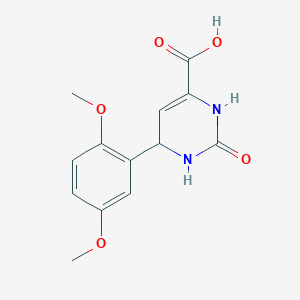

N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O4 and its molecular weight is 477.88. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents. They are considered bioisosters of quinazoline derivatives, which include known anticancer medicines like gefitinib, erlotinib, and tandutinib . These compounds can inhibit the proliferation of cancer cells by interfering with signaling pathways critical for cell growth and survival.

Anti-Inflammatory Properties

Some benzofuro[3,2-d]pyrimidine derivatives exhibit anti-inflammatory activities . They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key pathological factor, such as arthritis and asthma.

Antimicrobial Effects

The antimicrobial properties of benzofuro[3,2-d]pyrimidine derivatives make them candidates for developing new antibiotics . They can act against a range of bacteria and fungi, addressing the growing concern of antimicrobial resistance.

Analgesic Applications

These derivatives also show promise as analgesics, providing pain relief without the addictive properties of opioids . This could lead to safer pain management options for patients with chronic pain conditions.

Antiviral Uses

Research indicates that benzofuro[3,2-d]pyrimidine derivatives could be effective in treating viral infections . By inhibiting viral replication, these compounds could be used to combat viruses, including those that cause common respiratory infections.

Organic Light-Emitting Diodes (OLEDs)

Benzofuro[3,2-d]pyrimidine derivatives have been used in the design of thermally activated delayed fluorescence (TADF) materials for OLEDs . These materials are crucial for creating more efficient and longer-lasting displays in electronic devices.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-chlorobenzylamine with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in methanol and add 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding acetic acid and stirring for 1 hour.", "Step 4: Adjust the pH of the reaction mixture to 9-10 using sodium hydroxide.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |

Numéro CAS |

877657-39-1 |

Formule moléculaire |

C25H17ClFN3O4 |

Poids moléculaire |

477.88 |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H17ClFN3O4/c26-19-7-3-1-5-15(19)13-28-21(31)14-29-22-18-6-2-4-8-20(18)34-23(22)24(32)30(25(29)33)17-11-9-16(27)10-12-17/h1-12H,13-14H2,(H,28,31) |

Clé InChI |

DWCKGKZUNUEXEV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)

![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853280.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)

![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)

![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)